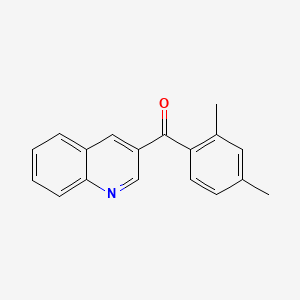

4-(2,4-Dimethylbenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

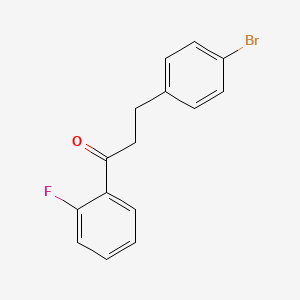

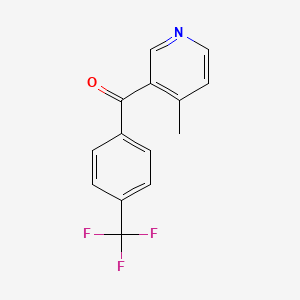

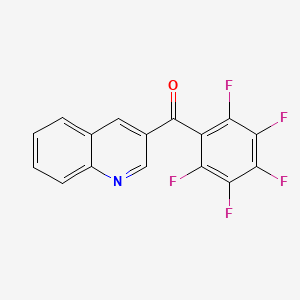

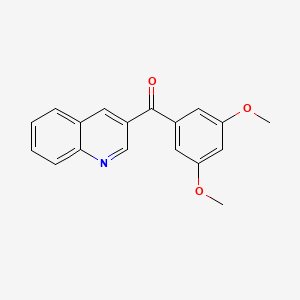

4-(2,4-Dimethylbenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

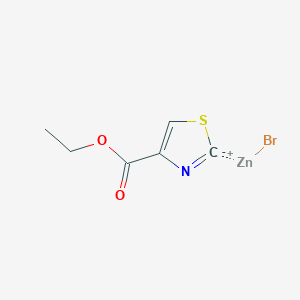

The synthesis of quinoline derivatives like 4-(2,4-Dimethylbenzoyl)quinoline has been a subject of interest in organic and medicinal chemistry. One method involves the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) at 80 °C .Molecular Structure Analysis

The molecular structure of 4-(2,4-Dimethylbenzoyl)quinoline is based on the quinoline core, which is a heterocyclic aromatic compound. The quinoline core consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The specific reactions that 4-(2,4-Dimethylbenzoyl)quinoline undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The molecular weight of 4-(2,4-Dimethylbenzoyl)quinoline is 261.3 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not specified in the available literature.Wissenschaftliche Forschungsanwendungen

Anticancer Properties: Quinoline derivatives exhibit promising anticancer activity by targeting specific cellular pathways. Researchers investigate their effects on cancer cell proliferation, apoptosis, and metastasis inhibition .

Antimicrobial Activity: Quinolines have demonstrated antibacterial, antifungal, and antiviral properties. Scientists explore their potential as novel antibiotics or antiviral agents .

Synthetic Organic Chemistry

The synthesis of quinolines has evolved significantly. Researchers employ innovative methods to create these compounds efficiently:

Green Synthesis: Recent advancements focus on environmentally friendly approaches. Techniques include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids .

Catalytic Reactions: Various catalysts, such as Cu(OTf)2, Cu(OAc)2, and CuI, facilitate the synthesis of quinolines. These catalysts enable efficient transformations of starting materials into the desired products .

Industrial Chemistry

Quinolines find applications in industrial processes:

- Photocatalysis : Researchers explore the use of quinolines in photocatalytic reactions under UV radiation. These reactions can lead to the synthesis of valuable intermediates or final products .

Material Science

Quinoline derivatives contribute to material development:

- Luminescent Materials : Some quinolines exhibit fluorescence properties. Researchers investigate their use in OLEDs (organic light-emitting diodes) and other optoelectronic devices .

Biological Studies

Quinolines serve as valuable tools for biological investigations:

- Fluorescent Probes : Researchers label biomolecules with quinoline-based fluorescent probes to visualize cellular processes, study protein interactions, and monitor enzyme activity .

Agrochemical Applications

Quinolines play a role in agriculture:

- Pesticides and Herbicides : Some quinoline derivatives possess pesticidal or herbicidal properties. Scientists explore their potential in crop protection .

Wirkmechanismus

The mechanism of action of quinoline derivatives in biological systems is diverse and depends on the specific derivative and its functional groups. Some quinoline derivatives have shown significant medicinal properties ranging from antiallergenic and anticancer to antimicrobial activities . The exact mechanism of action of 4-(2,4-Dimethylbenzoyl)quinoline is not specified in the available literature.

Zukünftige Richtungen

The synthesis of quinoline derivatives, including 4-(2,4-Dimethylbenzoyl)quinoline, continues to be an area of active research, with a focus on developing greener and more sustainable chemical processes . Future directions may include the exploration of new synthetic methods, investigation of the compound’s biological activity, and its potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-8-16(13(2)9-12)18(20)15-10-14-5-3-4-6-17(14)19-11-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKLJBZEDNRVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylbenzoyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

amine hydrochloride](/img/structure/B6337395.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)